molecular formula C24H35N5O3 B13828392 Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate CAS No. 108381-40-4

Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate

Cat. No.: B13828392
CAS No.: 108381-40-4
M. Wt: 441.6 g/mol
InChI Key: JFKNODXOCJYCNW-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines a piperazine ring, a methoxyphenyl group, and a pyrimidine carboxylate ester

Preparation Methods

The synthesis of Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with butylamine under controlled conditions.

    Coupling with Pyrimidine Carboxylate: The piperazine intermediate is then coupled with ethyl 4,6-dimethyl-5-pyrimidinecarboxylate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter receptors, making it a candidate for the development of drugs for neurological disorders.

    Biochemistry: Researchers use this compound to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate can be compared with similar compounds such as:

These compounds share structural similarities, such as the presence of methoxyphenyl groups and carboxylate esters, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a piperazine ring with a pyrimidine carboxylate ester, which imparts distinct chemical and biological properties.

Properties

CAS No.

108381-40-4

Molecular Formula

C24H35N5O3

Molecular Weight

441.6 g/mol

IUPAC Name

ethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethylpyrimidine-5-carboxylate

InChI

InChI=1S/C24H35N5O3/c1-5-32-23(30)22-18(2)26-24(27-19(22)3)25-12-8-9-13-28-14-16-29(17-15-28)20-10-6-7-11-21(20)31-4/h6-7,10-11H,5,8-9,12-17H2,1-4H3,(H,25,26,27)

InChI Key

JFKNODXOCJYCNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C)NCCCCN2CCN(CC2)C3=CC=CC=C3OC)C

Origin of Product

United States

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